3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide
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Description
The compound "3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the target molecule belongs. Benzenesulfonamides are known for their wide range of applications, including their use as antibacterial drugs and potential antimalarial prototypes .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the amidation reaction, as seen in the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide . Another approach used in the synthesis of related compounds involves the reaction of bismuth compounds with benzenesulfonic acid in the presence of hydrogen peroxide . While the exact synthesis of "3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide" is not detailed, these methods suggest possible pathways that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using various spectroscopic techniques such as FTIR, NMR, and MS, along with X-ray diffraction for crystal structure analysis . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, electrostatic potential, and frontier molecular orbitals, which are consistent with experimental results .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide." However, related compounds such as 1-bromo-3,5-bis(trifluoromethyl)benzene have been used as starting materials for various organometallic syntheses, indicating the potential reactivity of bromo and trifluoromethyl groups in such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be inferred from vibrational frequency analyses and DFT studies. These analyses reveal insights into the physicochemical characteristics of the molecules, such as bond lengths, angles, and electronic properties . Additionally, sulfonamide-sulfonimide tautomerism has been observed in some derivatives, which can influence the physical and chemical behavior of these compounds .
Scientific Research Applications
Photodynamic Therapy and Photosensitizing Applications
The compound and its derivatives have been explored for potential use in photodynamic therapy, particularly for cancer treatment. Studies have synthesized and characterized various benzenesulfonamide derivatives, investigating their spectroscopic, photophysical, and photochemical properties. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units was found to possess good fluorescence, high singlet oxygen production, and adequate photostability, making it a potential photosensitizer candidate in photodynamic therapy for cancer treatment (Öncül, Öztürk & Pişkin, 2022). Similarly, another study synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, indicating its potential for photocatalytic applications (Öncül, Öztürk & Pişkin, 2021).
Sulfonamide-Sulfonimide Tautomerism and Physicochemical Studies
Research has been conducted on the synthesis, structure, and tautomerism of sulfonamide derivatives. For instance, a study on 1,2,4-triazine-containing sulfonamide derivatives revealed insights into their tautomeric forms, conformation, and intermolecular interactions, contributing to the understanding of their physicochemical properties (Branowska et al., 2022).
Synthesis and Characterization of Novel Compounds
Significant research has focused on the synthesis and characterization of novel compounds featuring the benzenesulfonamide moiety. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was studied for its potential applications, with density functional theory (DFT) calculations used to analyze the molecule's structure and physicochemical properties (Deng, Liao, Tan & Liu, 2021).
properties
IUPAC Name |
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF3NO2S/c1-3-5-18(6-4-2)21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJYPGDHDNNWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650464 |
Source
|
Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
957062-78-1 |
Source
|
Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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